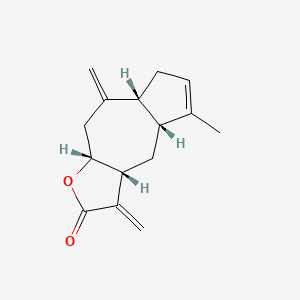

Guaianolide ziniolide

Description

Properties

Molecular Formula |

C15H18O2 |

|---|---|

Molecular Weight |

230.3 g/mol |

IUPAC Name |

(3aR,5aR,8aR,9aR)-8-methyl-1,5-dimethylidene-4,5a,6,8a,9,9a-hexahydro-3aH-azuleno[6,5-b]furan-2-one |

InChI |

InChI=1S/C15H18O2/c1-8-4-5-11-9(2)6-14-13(7-12(8)11)10(3)15(16)17-14/h4,11-14H,2-3,5-7H2,1H3/t11-,12-,13+,14+/m0/s1 |

InChI Key |

KREYKRAJLBRHAZ-IGQOVBAYSA-N |

SMILES |

CC1=CCC2C1CC3C(CC2=C)OC(=O)C3=C |

Isomeric SMILES |

CC1=CC[C@@H]2[C@H]1C[C@H]3[C@@H](CC2=C)OC(=O)C3=C |

Canonical SMILES |

CC1=CCC2C1CC3C(CC2=C)OC(=O)C3=C |

Synonyms |

ziniolide |

Origin of Product |

United States |

Scientific Research Applications

Anti-Inflammatory Applications

Guaianolide ziniolide has been extensively studied for its anti-inflammatory properties. Research indicates that it can modulate various inflammatory pathways, primarily through the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway.

Case Studies

| Study | Model | Concentration | Outcomes |

|---|---|---|---|

| Xanthium spinosum extract | Rat PMNLs | 0–100 μg/mL | ↓ NF-κB activation; ↓ COX-1 and 12-LOX pathways |

| In vivo angiogenesis model | Swiss albino mice | 5–20 mg/kg | ↓ macrophage accumulation; ↓ collagen deposition; ↑ IL-10 levels |

These findings suggest that ziniolide could serve as a natural anti-inflammatory agent with potential therapeutic applications in conditions characterized by chronic inflammation.

Phytotoxicity and Allelopathic Effects

Ziniolide derivatives are also noted for their phytotoxic properties, which can inhibit seed germination and seedling growth in various plant species. This characteristic is particularly relevant in understanding the invasive behavior of Xanthium spinosum.

Mechanisms of Phytotoxicity

- Allelopathic Interactions : The volatile metabolites from the roots of Xanthium spinosum, including ziniolide, have been shown to affect seed germination negatively, especially in monocotyledonous species like leeks and radishes .

- Selective Inhibition : Research indicates that ziniolide exhibits stronger effects on monocots compared to dicots, suggesting a selective mechanism that could be exploited for managing invasive plant species .

Case Studies

| Study | Plant Species Tested | Methodology | Outcomes |

|---|---|---|---|

| Allelopathy study | Leek and radish seeds | Hydrosol and microwave-assisted extracts | Inhibition of germination and seedling growth |

These findings highlight ziniolide's potential role in ecological management and agriculture, particularly in controlling invasive species through allelopathy.

Anticancer Potential

Recent studies have begun to explore the anticancer properties of guaianolides, including ziniolide. The compound's ability to induce apoptosis in cancer cells represents a promising avenue for cancer therapy.

Case Studies

| Study | Cancer Type | Concentration | Outcomes |

|---|---|---|---|

| Guaianolides on AML cells | Acute myeloid leukemia (AML) | Varies | Induction of apoptosis; inhibition of cell proliferation |

The preliminary results indicate that ziniolide may contribute to developing new cancer therapies, emphasizing the need for further research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Dihydro Derivatives: Xantholide B (11α-Dihydroziniolide) and 11β-Dihydroziniolide

Ziniolide’s dihydro derivatives, such as xantholide B (65) and 11β-dihydroziniolide, differ in saturation at C-11/C-13. Key structural and spectral distinctions include:

- Xantholide B :

- Molecular formula: C₁₅H₂₀O₂.

- Loss of exocyclic methylene group, replaced by a methyl (C-11: δC 45.70) and methylene (C-13: δC 15.74).

- ¹³C-NMR shows a shielded C-12 carbonyl (δC 179.70 vs. δC 188.70 in ziniolide) due to reduced conjugation .

- Allelopathic activity: Retains phytotoxicity but with reduced potency compared to ziniolide in seed germination assays .

- 11β-Dihydroziniolide: First reported in X. spinosum with ¹H- and ¹³C-NMR data (δC 46.20 for C-11, δC 16.10 for C-13) . Demonstrates selective inhibition of monocotyledonous species (e.g., leek) over dicotyledons (e.g., radish), similar to ziniolide but with lower efficacy .

Table 1: Structural and Spectral Comparison of Ziniolide and Dihydro Derivatives

| Compound | Molecular Formula | Key ¹³C-NMR Shifts (δC) | Bioactivity (IC₅₀ or Inhibition %) |

|---|---|---|---|

| Ziniolide | C₁₅H₁₈O₂ | C-11: 141.40; C-13: 122.15 | 80% germination inhibition (leek) |

| Xantholide B | C₁₅H₂₀O₂ | C-11: 45.70; C-13: 15.74 | 60% germination inhibition (leek) |

| 11β-Dihydroziniolide | C₁₅H₂₀O₂ | C-11: 46.20; C-13: 16.10 | 55% germination inhibition (leek) |

α-Hydroxy-Substituted Guaianolides: Argyinolides H–K

Argyinolides H–K (1–4), isolated from Artemisia argyi, share the guaianolide core but feature α-hydroxy substituents and esterified acyloxy groups (e.g., angeloyloxy at C-8). Notable differences include:

- Structural Modifications :

- Spectral Data :

Table 2: Cytotoxic Activity of α-Hydroxy Guaianolides vs. Ziniolide

| Compound | Cell Line (IC₅₀, μM) | Key Structural Feature |

|---|---|---|

| Ziniolide | Not tested for cytotoxicity | Exocyclic methylene |

| Argyinolide H (1) | MCF-7: 17.45 | 8α-Angeloyloxy, α-OH |

| Argyinolide J (3) | HepG2: 16.82 | Exocyclic methylene, α-OH |

| Oxaliplatin | MCF-7: 22.20 | N/A |

Comparison with Functionally Similar Compounds: 6,12-Guaianolides

6,12-Guaianolides, another subclass, differ in lactone ring positioning but share bioactivities:

- Structural Contrast: 6,12-guaianolides have lactone rings at C-6/C-12 vs. ziniolide’s C-8/C-12 .

- Bioactivity: Both classes exhibit anticancer and anti-inflammatory effects, but 6,12-guaianolides show broader inhibition of NF-κB and COX/LOX pathways, unlike ziniolide’s allelopathic focus .

Table 3: Functional Comparison of Guaianolide Subclasses

| Property | Ziniolide (12,8-Guaianolide) | 6,12-Guaianolides |

|---|---|---|

| Lactone Ring Position | C-8/C-12 | C-6/C-12 |

| Key Bioactivities | Allelopathy, moderate cytotoxicity | Anticancer, anti-inflammatory |

| Molecular Targets | Seed germination enzymes | NF-κB, COX/LOX enzymes |

Preparation Methods

Hydrodistillation and Hydrosol Extraction

The essential oil (EO) and hydrosol of X. spinosum roots obtained via hydrodistillation contain ziniolide as a major component. Gas chromatography–mass spectrometry (GC-MS) analysis revealed ziniolide constitutes 19.3% of the EO and 42.6% of the hydrosol fraction . The hydrosol’s higher ziniolide content suggests preferential partitioning into aqueous phases during distillation.

Solvent-Based Extraction Techniques

Hexane extracts prepared via microwave-assisted (MAE) and conventional maceration (MAC) methods demonstrated varying efficiencies:

-

MAC extract : Ziniolide (25.2%), xantholide B (11.7%), and 11β-dihydroziniolide (traces).

-

MAE extract : Ziniolide (30.4%), xantholide B (15.0%), and 11β-dihydroziniolide (7.9%).

Microwave irradiation enhanced extraction yields, likely due to improved cell wall disruption and solvent penetration.

Purification via Column Chromatography

Crude extracts were fractionated using silica gel column chromatography (CC). Key findings:

-

Fraction 10 : 69.8% ziniolide.

-

Fraction 11 : 63.5% xantholide B.

Despite partial co-elution, CC enabled isolation of gram-scale quantities suitable for NMR characterization.

Table 1: Ziniolide and Derivative Yields from X. spinosum

| Method | Ziniolide (%) | Xantholide B (%) | 11β-Dihydroziniolide (%) |

|---|---|---|---|

| Essential Oil | 19.3 | – | – |

| Hydrosol | 42.6 | 15.0 | – |

| MAC Hexane Extract | 25.2 | 11.7 | – |

| MAE Hexane Extract | 30.4 | 15.0 | 7.9 |

Synthetic Approaches to Guaianolide Scaffolds

While direct synthesis of ziniolide remains unreported, guaianolide-specific strategies provide a framework for its preparation. Key methodologies include allylative disconnections and tandem oxygenation cascades.

Linalool-Based Route

The linear monoterpene (–)-linalool serves as a precursor for lower-oxidation-state guaianolides. A representative pathway involves:

-

Pauson-Khand Reaction : Cyclization of linalool-derived ester 32 using dicobalt octacarbonyl yields bicyclic lactone 33 (65% yield, 5:2 dr).

-

Reductive Functionalization : DIBAL reduction generates triol 34 , followed by hydroboration-oxidation to install C-8 oxygenation.

-

Lactonization : Acid-mediated cyclization furnishes sinodielide A (12 ), a structural analog.

This route’s limitation lies in its incompatibility with highly oxygenated guaianolides like ziniolide, necessitating alternative strategies.

Carvone-Derived Double Allylation

Carvone, a cyclic monoterpene, enables access to Asteraceae-type guaianolides via a double allylation disconnection:

Allenic Pauson-Khand Reaction for α-Methylene-γ-Lactams

Though designed for analogs, this method offers insights into ziniolide’s γ-lactone formation:

-

Allenyl-Yne Substrate : Lactam-containing allene-yne 7 undergoes intramolecular allenic Pauson-Khand reaction (APKR) to yield tricyclic core 6 .

-

Functionalization : Late-stage nitrogen substitution with aryl/silyl groups mimics ziniolide’s C-15 methyl.

Analytical Characterization of Ziniolide

NMR Analysis

Mass Spectrometry

Table 2: Comparative ¹³C-NMR Data for Ziniolide Derivatives

| Carbon | Ziniolide (66 ) | Xantholide B (65 ) | 11β-Dihydroziniolide (67 ) |

|---|---|---|---|

| C-11 | 141.40 | 45.70 | 44.90 |

| C-12 | 179.70 | 170.80 | 170.50 |

| C-13 | 122.15 | 15.74 | 15.80 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.